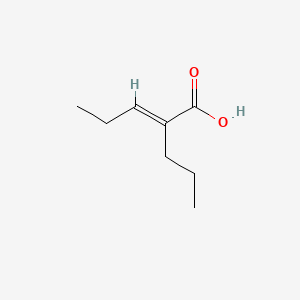

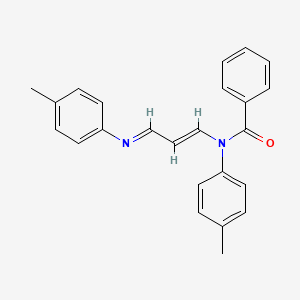

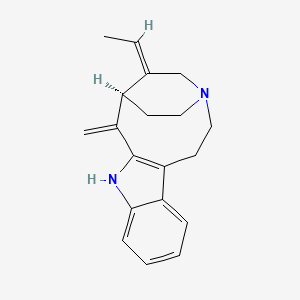

![molecular formula C20H21FN2O7 B1237816 8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1237816.png)

8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of SM-10888 involves the carboxylation of 1,3-difluorobenzene with labeled carbon dioxide using butyllithium in tetrahydrofuran to produce 2,6-difluorobenzoic acid. This intermediate is then reacted with thionyl chloride followed by ammonium hydroxide to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

SM-10888 undergoes several types of chemical reactions, including:

Glucuronidation: Both SM-10888 and its hydroxylated metabolite can undergo glucuronidation, forming SMG and M3G, respectively.

Common reagents used in these reactions include oxidizing agents and glucuronic acid. The major products formed from these reactions are the hydroxylated metabolite (M3), the cyclic ketone (M4), and the glucuronidated forms (SMG and M3G) .

Scientific Research Applications

SM-10888 has been extensively studied for its applications in various fields:

Mechanism of Action

SM-10888 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, SM-10888 increases the levels of acetylcholine in the brain, which is crucial for cognitive functions and memory . The compound selectively targets the central nervous system, making it a promising candidate for treating Alzheimer’s disease .

Comparison with Similar Compounds

SM-10888 is compared with other cholinesterase inhibitors such as tacrine, amiridin, HP-029, and physostigmine . While SM-10888 has similar potency to tacrine, it is more selective for the central nervous system and has fewer peripheral side effects . This makes SM-10888 unique among cholinesterase inhibitors and highlights its potential as a therapeutic agent for Alzheimer’s disease.

Properties

Molecular Formula |

C20H21FN2O7 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C14H13FN2.C6H8O7/c15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,7-8H,4-6H2,(H2,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

ZCELBELLETVSEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine SM 10888 SM-10888 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

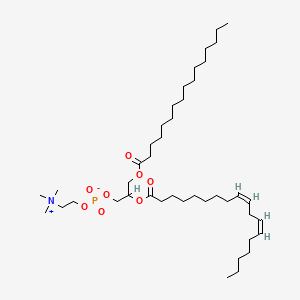

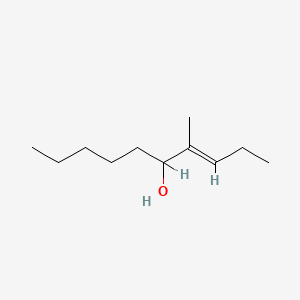

![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)

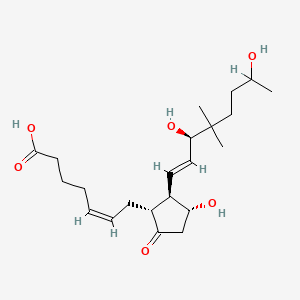

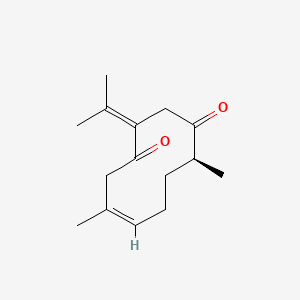

![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)

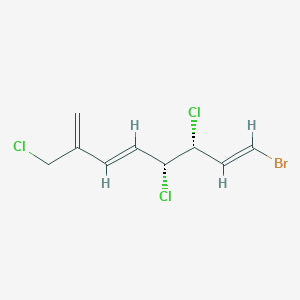

![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)